molecular formula C11H11F3N4O2 B2819766 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 1448035-59-3

5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2819766
CAS No.: 1448035-59-3
M. Wt: 288.23
InChI Key: BDOLAHIACHTKJG-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic architecture, combining isoxazole and pyrazole rings linked through a carboxamide-ethyl tether. This structural motif is of significant interest in medicinal chemistry, particularly in the development of novel anticancer and immunomodulatory agents. Isoxazole-carboxamide derivatives have demonstrated potent to moderate cytotoxic activities against a diverse panel of cancer cell lines, including melanoma (B16F1), colorectal adenocarcinoma (Caco-2), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . The core isoxazole structure is a recognized pharmacophore in regulated immune functions, with some derivatives exhibiting immunosuppressive or immunostimulatory activities that are comparable to reference drugs like Leflunomide . The incorporation of the 3-(trifluoromethyl)-1H-pyrazole moiety is a strategic modification aimed at enhancing biological activity and optimizing physicochemical properties, as pyrazole derivatives are widely documented for their broad pharmacological potential . Researchers can utilize this compound as a key chemical tool for probing new pathways in oncology and immunology, investigating mechanisms of action such as enzyme inhibition, induction of apoptosis, or modulation of immune cell functions. It is supplied as a high-purity material for research purposes exclusively. 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4O2/c1-7-6-8(17-20-7)10(19)15-3-5-18-4-2-9(16-18)11(12,13)14/h2,4,6H,3,5H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOLAHIACHTKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

The synthesis of 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method includes the following:

  • Formation of 3-(trifluoromethyl)-1H-pyrazole: : This is achieved through the reaction of hydrazine with trifluoroacetic acid derivatives.

  • Synthesis of 5-methylisoxazole-3-carboxylic acid: : This can be synthesized from methyl vinyl ketone and nitrile oxides.

  • Coupling Reaction: : The pyrazole and isoxazole intermediates are coupled using a suitable coupling agent, often EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), under mild conditions.

Industrial Production Methods

Industrial production often employs flow chemistry techniques to ensure high efficiency and yield. Flow reactors allow for precise control over reaction conditions, significantly improving safety and scalability compared to traditional batch reactors.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions including:

  • Oxidation: : Under specific conditions, it can be oxidized using agents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation using palladium on carbon can reduce certain functional groups within the compound.

  • Substitution: : Nucleophilic substitution reactions are common, especially at the pyrazole moiety.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Palladium on carbon, hydrogen gas.

  • Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.

Major Products

  • Oxidation: : Conversion to more oxidized carboxylic acids or ketones.

  • Reduction: : Formation of simpler amide derivatives.

  • Substitution: : Varied products depending on the nucleophile, often leading to new functionalized derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, it serves as a building block for more complex molecules, thanks to its reactive pyrazole and isoxazole groups.

Biology

In biological research, it is explored for its potential as an enzyme inhibitor, particularly in pathways involving pyrazole derivatives.

Medicine

Its unique structure allows it to bind to specific biological targets, making it a candidate for drug development, especially in the treatment of inflammatory diseases and certain cancers.

Industry

In the material sciences, it is studied for its properties in creating polymers and other advanced materials with specific functionalities.

Mechanism of Action

Molecular Targets and Pathways

The compound's effects are primarily mediated through its interaction with enzymes and receptors in biological systems. Its trifluoromethyl group is particularly effective in enhancing binding affinity to specific protein targets, disrupting normal biological processes. The pyrazole and isoxazole rings contribute to its overall stability and bioavailability, often targeting key metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole-Isoxazole Hybrids
Compound Name Substituents (Pyrazole/Isoxazole) Molecular Weight (g/mol) Key Physicochemical Data Source
5-Methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide 3-CF₃ on pyrazole; 5-CH₃ on isoxazole 394.35 Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 4-CN, 1-Ph on pyrazole; 5-Cl, 3-CH₃ on pyrazole 403.1 mp: 133–135°C; Yield: 68%
5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide (Impurity MM0862.03-0025) 4-carboxamide on isoxazole; 2-CF₃Ph substituent Not reported Impurity profile
5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)pyrazole-1-carbothioamide Carbothioamide instead of carboxamide; nitro group Not reported Synthetic yield: ~60–75%

Key Observations :

  • Positional isomerism: The target compound’s 3-carboxamide (vs.
  • Substituent effects: The trifluoromethyl group in the pyrazole ring enhances hydrophobicity compared to chloro or cyano substituents in compounds like 3a–3e .
  • Linker flexibility : The ethyl spacer in the target compound contrasts with rigid aryl links in analogs like 3a–3p, which may reduce conformational entropy during target engagement .

Yield and Purity Considerations :

  • The target compound’s synthesis may face challenges in purifying the ethyl-linked intermediate, unlike aryl-linked analogs (e.g., 3a–3p), which crystallize efficiently .
  • Impurities like MM0862.03-0025 highlight the need for stringent chromatographic separation during synthesis .
Spectroscopic and Analytical Data
  • ¹H-NMR Trends :
    • Pyrazole protons in the target compound resonate at δ ~7.5–8.1 (similar to 3a–3e) .
    • The ethyl linker’s methylene groups show splitting patterns at δ ~3.5–4.0, distinct from aryl-linked analogs.
  • Mass Spectrometry :
    • ESI-MS of the target compound ([M+H]⁺ = 394.35) aligns with analogs like 3a ([M+H]⁺ = 403.1) .

Biological Activity

5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C12H14F3N3O2
  • Molecular Weight : 303.25 g/mol
  • CAS Number : 345637-71-0

The presence of the isoxazole ring and trifluoromethyl group contributes to its unique pharmacological properties.

Research indicates that compounds similar to 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide exhibit various mechanisms of action:

  • Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. For instance, studies have reported IC50 values for related compounds that suggest strong anti-inflammatory potential comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
  • Anticancer Activity : Various pyrazole derivatives display cytotoxic effects against cancer cell lines. The compound has been tested against several cancer types, showing significant inhibition of cell proliferation. For example, derivatives have demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against various cancer cell lines including MCF7 and A549 .

Anti-inflammatory Activity

A study evaluating the anti-inflammatory potential of pyrazole derivatives found that several compounds exhibited promising results with IC50 values indicating effective inhibition of COX-2 activity:

CompoundIC50 (µg/mL)Reference
Compound A54.65
Compound B60.56
Compound C57.24

These results suggest that the compound may act similarly by inhibiting inflammatory pathways.

Anticancer Activity

The anticancer properties were assessed through various assays on different cell lines:

Cell LineCompoundIC50 (µM)Reference
MCF75-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide0.46
A549Similar Pyrazole Derivative26
HepG2Another Pyrazole Derivative0.71

These findings indicate that the compound may possess significant anticancer properties, warranting further investigation.

Case Studies

Q & A

Basic: What are the common synthetic routes for 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide?

Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Preparation of the pyrazole intermediate (e.g., 3-(trifluoromethyl)-1H-pyrazole) via cyclization of hydrazine derivatives with trifluoromethyl ketones.
  • Step 2: Functionalization of the pyrazole nitrogen with an ethyl linker using alkylation agents like bromoethylamine.
  • Step 3: Coupling the modified pyrazole with 5-methylisoxazole-3-carboxylic acid via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt).
  • Purification: Column chromatography or recrystallization is critical for isolating the final compound in high purity (>95%) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:
Key characterization methods include:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl group at pyrazole C3, methyl at isoxazole C5).
    • 19F NMR to verify the presence and environment of the CF₃ group.
  • Mass Spectrometry (HRMS): To validate molecular weight (e.g., [M+H]+ peak at m/z ~346.1).
  • FT-IR: Identification of carboxamide C=O stretching (~1650 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions.
  • Catalysis: Use of Pd catalysts for efficient coupling reactions (e.g., Buchwald-Hartwig amination for nitrogen alkylation).
  • Ultrasound-Assisted Synthesis: Reduces reaction time by 30–50% and improves yield via enhanced mixing and energy transfer .
  • Design of Experiments (DoE): Statistical tools like factorial design to screen variables (temperature, pH, stoichiometry) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Conflicting bioactivity results (e.g., variable IC₅₀ values in kinase assays) require:

  • Standardized Assays: Replicate experiments under controlled conditions (pH, temperature, cell line).

  • Target Validation: Use CRISPR knockouts or siRNA to confirm on-target effects.

  • Meta-Analysis: Compare structural analogs (e.g., pyrazole-isoxazole hybrids) to identify trends.

    Analog Modification Activity Trend
    Trifluoromethyl → ChloroReduced hydrophobicityLower potency
    Isoxazole → OxadiazoleAltered H-bondingVariable IC₅₀

Advanced: What computational methods predict the compound’s target interactions?

Answer:

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR, VEGFR2). Focus on pyrazole’s trifluoromethyl group for hydrophobic pocket interactions.
  • MD Simulations: GROMACS or AMBER to assess binding stability (RMSD < 2 Å over 100 ns).
  • QSAR Models: Train datasets using descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .

Advanced: How to design SAR studies for this compound?

Answer:

  • Core Modifications: Synthesize analogs with:
    • Varied substituents on pyrazole (e.g., CF₃ vs. Cl, Br).
    • Alternative linkers (ethyl → propyl, PEG).
  • Bioactivity Testing:
    • Measure IC₅₀ in enzyme assays (e.g., COX-2 inhibition).
    • Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, A549).
  • Data Analysis: Use PCA (Principal Component Analysis) to correlate structural features with activity .

Advanced: What strategies validate the compound’s mechanism of action?

Answer:

  • Biochemical Assays: Direct binding studies (SPR, ITC) to quantify affinity for targets like kinases.
  • Cellular Imaging: Fluorescent tagging (e.g., BODIPY conjugates) to track subcellular localization.
  • Omics Profiling: RNA-seq or proteomics to identify downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .

Basic: What are the solubility and stability considerations for this compound?

Answer:

  • Solubility: Low aqueous solubility (logP ~3.5) necessitates DMSO or cyclodextrin-based formulations.
  • Stability:
    • pH Sensitivity: Degrades in alkaline conditions (pH > 9); store at pH 6–7.
    • Light Sensitivity: Trifluoromethyl groups may hydrolyze under UV; use amber vials .

Advanced: How to address low reproducibility in biological assays?

Answer:

  • Batch Consistency: Ensure synthetic batches are >95% pure (HPLC).
  • Positive Controls: Include reference inhibitors (e.g., staurosporine for kinase assays).
  • Inter-Lab Validation: Collaborate with independent labs to confirm key findings .

Advanced: What in silico tools prioritize analogs for synthesis?

Answer:

  • Virtual Libraries: Enumerate analogs using tools like RDKit or ChemAxon.
  • ADMET Prediction: SwissADME or ADMETlab2.0 to filter compounds with favorable pharmacokinetics.
  • Synthia™ (Retrosynthesis Software): Plan feasible synthetic routes for top candidates .

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